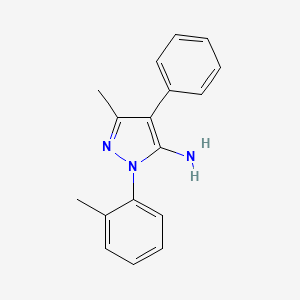

![molecular formula C16H16N2O2 B4239841 N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide](/img/structure/B4239841.png)

N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide

描述

“N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide” is a type of benzamide derivative . Benzamides are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of benzamide derivatives, including “N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide” is similar to that of benzamide . The C-N bond distance of 1.34 Å is intermediate between the typical single bond C-N distance of 1.47 Å and the double bond C=N distance of 1.24 Å .Chemical Reactions Analysis

The chemical reactions involving “N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide” are similar to those of other benzamides. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide” are similar to those of benzamide . The molecular weight of benzamide is 121.1366 .科学研究应用

Synthesis of Phenyl Imidazolidin-2-One Derivatives

“N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide” is used in the synthesis of phenyl imidazolidin-2-one derivatives . These derivatives are synthesized from N2 - (2,4-dimethylphenyl)- N1 -methyformamidine (DPMF) via a scaffold-hopping method using the ring-closure approach .

Insecticidal Activity

The synthesized phenyl imidazolidin-2-one derivatives have shown significant insecticidal activity . For instance, compound 3f displayed the highest insecticidal activity (86.7%) against Plutella xylostella at 600 mg/L .

Fungicidal Activity

These derivatives also exhibit fungicidal activities . Compound 3d displayed good fungicidal activities against Phytophthora capsici, Phytophthora sojae, and Phytophthora infestans .

Molecular Docking

The binding modes of these compounds against the octopamine receptor of Plutella xylostella were studied by homology modeling and molecular docking . This helps in understanding the structure-activity relationship (SAR) and encourages the exploration of novel insecticides and fungicides based on DPMF .

Solvent and Reaction Medium

“N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide” finds extensive use in scientific research as a solvent and reaction medium .

Reagent in Organic Synthesis

It is also used as a reagent in organic synthesis , contributing to the creation of various organic compounds.

Component in Polymer Synthesis

This compound is an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .

Eco-friendly Synthesis Process

The synthesis process of “N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide” is considered eco-friendly . The method involves the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding process, and the use of ultrasonic irradiation as a green and powerful technology .

安全和危害

The safety data sheet for benzamide indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

作用机制

Target of Action

The primary target of N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide is currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects

Pharmacokinetics

Based on a related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide (ly201116), it can be inferred that n-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide might be well absorbed from the gastrointestinal tract following oral administration . The major route of metabolism could be N-acetylation, forming various metabolites . These properties could impact the bioavailability of the compound.

Result of Action

The specific molecular and cellular effects of N-{[(2,4-dimethylphenyl)amino]carbonyl}benzamide’s action are currently unknown

属性

IUPAC Name |

N-[(2,4-dimethylphenyl)carbamoyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-8-9-14(12(2)10-11)17-16(20)18-15(19)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTDOWXNDLRJQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,4-dimethylphenyl)carbamoyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclooctyl-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4239781.png)

![3-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4239790.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4239803.png)

![N-(3-methylphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4239808.png)

![1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4239813.png)

![2,5-dichloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4239819.png)

![3-[3-mercapto-5-(2-pyrazinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4239825.png)

![4-[allyl(methylsulfonyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4239851.png)

![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4239854.png)

![N-bicyclo[2.2.1]hept-2-yl-3-methylbenzamide](/img/structure/B4239870.png)

![2-chloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4239882.png)